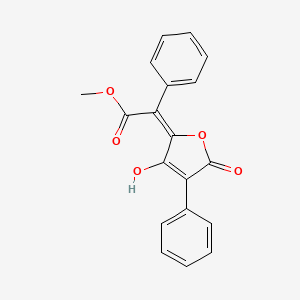
Vulpinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vulpinic acid is a natural product first identified in lichens. It is a methyl ester derivative of pulvinic acid and is closely related to pulvinone. This compound is known for its bright yellow color and is derived from aromatic amino acids such as phenylalanine through secondary metabolism . It plays a role in the symbiosis of lichens and has been studied for its various biological activities .
Vorbereitungsmethoden
Vulpinic acid can be synthesized through several chemical routes. One notable method involves the functionalization of butenolides via Suzuki cross-coupling reactions using enol triflates .
Analyse Chemischer Reaktionen
Vulpinsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können ihre funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an den Ester- oder aromatischen Stellen auftreten. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.
Wissenschaftliche Forschungsanwendungen
Chemie: Sie dient als Modellverbindung zur Untersuchung von Veresterungen und anderen organischen Reaktionen.
Medizin: Ihre zytotoxischen Wirkungen auf verschiedene Krebsarten, einschließlich metastasierendem Prostatakrebs und Melanom, wurden untersucht
5. Wirkmechanismus
Der Wirkmechanismus der Vulpinsäure beinhaltet die Regulation von Apoptose-Signalwegen. Es wurde gezeigt, dass sie die Expression spezifischer MicroRNAs verringert, was zur Unterdrückung der Proliferation von Krebszellen führt . Vulpinsäure zielt auf Gene ab, die mit Apoptose und Zellzyklusregulation zusammenhängen, wie z. B. das FOXO-3-Gen .
Wirkmechanismus
The mechanism of action of vulpinic acid involves the regulation of apoptosis signaling pathways. It has been shown to decrease the expression of specific microRNAs, leading to the suppression of cancer cell proliferation . This compound targets genes related to apoptosis and cell cycle regulation, such as the FOXO-3 gene .
Vergleich Mit ähnlichen Verbindungen
Vulpinsäure ähnelt anderen Verbindungen, die aus aromatischen Aminosäuren gewonnen werden, wie z. B. Pulvinsäure und Pulvinon. ihre einzigartige Methylesterstruktur und spezifische biologische Aktivitäten unterscheiden sie von diesen verwandten Verbindungen . Andere ähnliche Verbindungen umfassen Usninsäure und Pinastrinsäure, die ebenfalls aus Flechten gewonnen werden und ähnliche biologische Aktivitäten aufweisen .
Eigenschaften
CAS-Nummer |
521-52-8 |
|---|---|
Molekularformel |
C19H14O5 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15- |
InChI-Schlüssel |
OMZRMXULWNMRAE-ICFOKQHNSA-N |
SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Isomerische SMILES |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Aussehen |
A crystalline solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC 5897, Vulpinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















